![molecular formula C11H12N2 B2917246 2-Cyclopropyl-1-methylbenzimidazole CAS No. 874615-24-4](/img/structure/B2917246.png)
2-Cyclopropyl-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-1-methylbenzimidazole” is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . These compounds are similar to various natural antecedents and have been studied for their potential in various pharmaceutical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “2-Cyclopropyl-1-methylbenzimidazole”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves using Cu–Pd/γ-Al2O3 as the catalyst, synthesizing benzimidazole directly from 2-nitroaniline and ethanol .Molecular Structure Analysis
The structure-activity relationship (SAR) of benzimidazoles indicates that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences its activity .Chemical Reactions Analysis
The reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .Scientific Research Applications
Pharmacological Properties
Benzimidazoles have been extensively explored for their pharmacological properties . They are potent inhibitors of various enzymes and have a wide range of therapeutic uses . These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Anticancer Agents
Benzimidazole derivatives have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increased anticancer activity, while electron-withdrawing groups (–NO 2, –CF 3) decreased the ability of inhibition of synthesized benzimidazoles .
Insect Growth Regulators
Benzimidazole derivatives have been studied for their insect growth-regulating activity . However, the specific details of this application were not available in the search results.
Chemical Science
Benzimidazoles have been used in chemical science for various reactions . For example, they have been used in the synthesis of arylamides .
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
The mode of action of 2-Cyclopropyl-1-methylbenzimidazole is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the action of 2-Cyclopropyl-1-methylbenzimidazole is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.
properties
IUPAC Name |
2-cyclopropyl-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLXZRNCLNSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-methylbenzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.